molecular formula C12H18ClN3O2 B15258564 N-(2-methoxyphenyl)piperazine-1-carboxamide hydrochloride

N-(2-methoxyphenyl)piperazine-1-carboxamide hydrochloride

Cat. No.: B15258564
M. Wt: 271.74 g/mol
InChI Key: AUELYBHYOFKDTA-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)piperazine-1-carboxamide hydrochloride is a chemical compound that belongs to the piperazine family. It is known for its applications in various fields, including chemical synthesis and medicinal research. The compound is characterized by its molecular formula C11H16N2O · HCl and a molecular weight of 228.72 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)piperazine-1-carboxamide hydrochloride typically involves the reaction of 1-(2-methoxyphenyl)piperazine with carboxylic acid derivatives under specific conditions. One common method includes the use of oxetane catalyzed by Yb(OTf)3 in acetonitrile, leading to the formation of key intermediates . The reaction conditions often require careful control of temperature and solvent to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions with optimized solvents and catalysts to enhance efficiency and yield. Recrystallization from specific solvents is often employed to purify the intermediate products, making the process suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)piperazine-1-carboxamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce functionalized piperazine compounds .

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)piperazine-1-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. For example, it can act as an agonist or antagonist at certain receptors, influencing various physiological processes. The compound’s ability to cross the blood-brain barrier and activate specific receptors makes it valuable in neurological research .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-(2-methoxyphenyl)piperazine-1-carboxamide hydrochloride include:

Uniqueness

What sets this compound apart from similar compounds is its specific functional groups and molecular structure, which confer unique chemical and biological properties. Its ability to participate in a wide range of chemical reactions and its applications in various fields highlight its versatility and importance in research and industry .

Properties

Molecular Formula

C12H18ClN3O2

Molecular Weight

271.74 g/mol

IUPAC Name

N-(2-methoxyphenyl)piperazine-1-carboxamide;hydrochloride

InChI

InChI=1S/C12H17N3O2.ClH/c1-17-11-5-3-2-4-10(11)14-12(16)15-8-6-13-7-9-15;/h2-5,13H,6-9H2,1H3,(H,14,16);1H

InChI Key

AUELYBHYOFKDTA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)N2CCNCC2.Cl

Origin of Product

United States

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